molecular formula C12H10BrNO4 B3106165 ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate CAS No. 156904-82-4

ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B3106165
CAS No.: 156904-82-4
M. Wt: 312.12 g/mol
InChI Key: LLHNRAVVVZFEGE-UHFFFAOYSA-N
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Description

Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound with the molecular formula C12H10BrNO4. It is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 8th position, a bromo group at the 6th position, and an ethyl ester group at the 2nd position of the chromene ring.

Preparation Methods

The synthesis of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-oxo-4H-chromene-2-carboxylate, followed by the introduction of the amino group through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .

Chemical Reactions Analysis

Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. The amino and bromo groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate can be compared with other chromene derivatives such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological properties.

Properties

IUPAC Name

ethyl 8-amino-6-bromo-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-2-17-12(16)10-5-9(15)7-3-6(13)4-8(14)11(7)18-10/h3-5H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHNRAVVVZFEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 2
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 5
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 6
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate

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